molecular formula C14H14N2O3 B2674387 (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 1218669-19-2

(3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B2674387
CAS RN: 1218669-19-2
M. Wt: 258.277
InChI Key: RSOYXYPGWILLRY-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various types of reactions, including but not limited to, condensation, oxidation, reduction, etc .


Chemical Reactions Analysis

Chemical reactions analysis would involve studying how the compound reacts with other compounds. This could involve understanding the reactivity of the compound and predicting its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, solubility, etc. Chemical properties refer to how the compound behaves in chemical reactions .

Scientific Research Applications

Metabolic Disorders and Glucose Regulation

Emerging research suggests that this compound may impact glucose metabolism and insulin sensitivity. Investigations explore its potential in managing diabetes and related metabolic disorders.

These applications highlight the diverse roles of (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in scientific research. Researchers continue to unravel its mechanisms of action and therapeutic potential across various fields . If you’d like more detailed information on any specific area, feel free to ask! 😊

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds and drugs. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity information, handling precautions, disposal methods, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

(3R)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOYXYPGWILLRY-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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